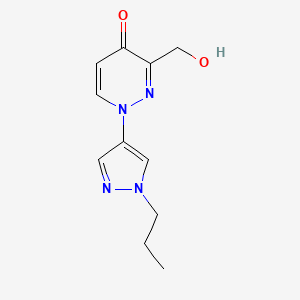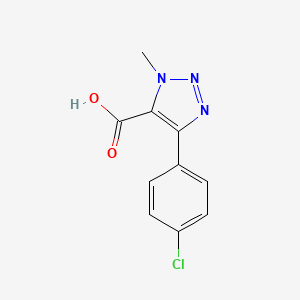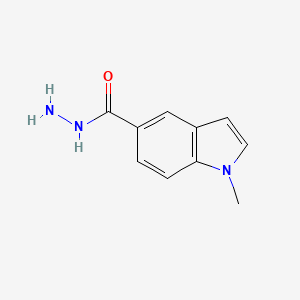
3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 1-propylhydrazine and an appropriate diketone, to form the pyrazole ring.
Attachment of the pyridazinone moiety: Reacting the pyrazole derivative with a suitable pyridazine precursor under controlled conditions.
Introduction of the hydroxymethyl group: This step might involve the use of formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the pyridazinone ring or other functional groups.
Substitution: Various substitution reactions can occur on the pyrazole or pyridazinone rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the rings.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 3-(Hydroxymethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one
- 3-(Hydroxymethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one
Uniqueness
The uniqueness of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds can highlight differences in potency, selectivity, and other properties.
特性
分子式 |
C11H14N4O2 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
3-(hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H14N4O2/c1-2-4-14-7-9(6-12-14)15-5-3-11(17)10(8-16)13-15/h3,5-7,16H,2,4,8H2,1H3 |
InChIキー |
FKEIQAXRGDSJGG-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C=N1)N2C=CC(=O)C(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)

![2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13868008.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)

![[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate](/img/structure/B13868039.png)

